what is the function of 9-Pahsa in humans
what is the function of 9-Pahsa in humans
An In-Depth Technical Guide on the Core Functions of 9-PAHSA in Humans
Introduction to FAHFAs and 9-PAHSA
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1][2] These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[1][3]
The specific regioisomer, 9-PAHSA, where palmitic acid is esterified to the 9-hydroxyl group of stearic acid, is the most abundant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[2][4] Crucially, levels of PAHSAs, including 9-PAHSA, are diminished in the serum and adipose tissue of insulin-resistant humans, and their concentrations show a strong positive correlation with insulin (B600854) sensitivity.[2][5][6] This observation has positioned 9-PAHSA as a lipid mediator of significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][3]
Core Biological Functions of 9-PAHSA
9-PAHSA exerts a range of biological effects that collectively contribute to metabolic homeostasis and the resolution of inflammation.
Metabolic Regulation
9-PAHSA plays a multifaceted role in regulating glucose and lipid metabolism.
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Improved Insulin Sensitivity and Glucose Tolerance : Administration of 9-PAHSA in murine models improves systemic glucose tolerance and enhances insulin sensitivity.[4][5][7] It enhances the ability of insulin to suppress endogenous glucose production (EGP) in the liver and stimulates glucose uptake in tissues like glycolytic muscle and heart.[7]
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Enhanced Insulin and GLP-1 Secretion : 9-PAHSA stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][6] This effect is complemented by its ability to promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a hormone that further enhances insulin release.[1][5][8]
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Adipose Tissue Browning : 9-PAHSA can induce the "browning" of white adipose tissue (WAT), a process that increases thermogenic activity and may help counteract obesity.[9][10][11]
Anti-Inflammatory Effects
9-PAHSA demonstrates significant anti-inflammatory activity through several mechanisms.
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Cytokine Modulation : It attenuates the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, by macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12]
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Inhibition of Inflammatory Pathways : A key mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2][9][10]
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Immune Cell Modulation : In animal models, oral administration of 9-PAHSA moderates the inflammatory response of immune cells within adipose tissue.[8] Some studies suggest it may also act as an antagonist on specific chemokine receptors (CCR7, CCR9, CXCR4, and CXCR5), potentially contributing to its immunomodulatory effects, though this effect can be weak.[12]
Cardiovascular and Organ-Protective Roles
Beyond its primary metabolic and anti-inflammatory functions, 9-PAHSA exhibits protective effects on other organ systems.
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Cardioprotection : In diabetic mouse models (db/db), 9-PAHSA treatment was shown to ameliorate cardiovascular complications, reduce myocardial hypertrophy, and attenuate vascular calcification, partly by promoting cardiac autophagic flux.[5][13]
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Hepatoprotection : In in-vitro models of hepatic steatosis, 9-PAHSA prevents mitochondrial dysfunction and increases hepatocyte viability when challenged with high lipid concentrations, suggesting a protective role against lipotoxicity.[14][15]
Molecular Mechanisms and Signaling Pathways
The biological functions of 9-PAHSA are mediated through interactions with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades.
G-Protein Coupled Receptor (GPCR) Interactions
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GPR120 (FFAR4) : This receptor is a primary target for 9-PAHSA.[2] Activation of GPR120 is central to both its anti-inflammatory and insulin-sensitizing effects.[9][16] Upon binding, 9-PAHSA can trigger GPR120-mediated signaling that inhibits the pro-inflammatory NF-κB pathway and enhances insulin-stimulated glucose uptake via GLUT4 translocation in adipocytes.[1][10][11] While some studies confirm this interaction, others report that 9-PAHSA is a relatively weak agonist at GPR120, suggesting other mechanisms may also be at play.[12]
-
GPR40 (FFAR1) : This receptor is also implicated in the effects of 9-PAHSA, particularly in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[1][17]
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GPR43 (FFAR2) : Recent evidence has identified GPR43 as a receptor for 9-PAHSA.[18] Activation of GPR43 is involved in the direct effects of 9-PAHSA on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[18]
Intracellular Signaling
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Cardiac Autophagy Pathway : In the heart, 9-PAHSA has been shown to promote autophagic flux.[5] This cardioprotective mechanism involves the modulation of the p-AKT/mTOR pathway, where 9-PAHSA treatment leads to reduced mTOR expression and increased levels of BECN1 and PI3KIII, key components of the autophagy machinery.[5]
Quantitative Data Summary
The following tables provide a consolidated view of quantitative data related to 9-PAHSA from various studies.
Table 1: Endogenous Levels of 9-PAHSA in Humans and Murine Models
| Species | Tissue / Fluid | Condition | Concentration / Level | Reference(s) |
|---|---|---|---|---|
| Human | Serum / Plasma | Healthy | Often below limit of detection | [19][20] |
| Serum / Adipose Tissue | Insulin-Resistant / T2DM | Significantly reduced vs. healthy | [2][5][13] | |
| Mouse (Female) | Perigonadal WAT | Healthy | ~1800 pmol/g | [20] |
| Subcutaneous WAT | Healthy | ~1500 pmol/g | [20] | |
| Brown Adipose Tissue | Healthy | ~1200 pmol/g | [20] | |
| Liver | Healthy | ~200 pmol/g | [20] | |
| Mouse (Male) | Perigonadal WAT | Healthy | ~800 pmol/g | [20] |
| Subcutaneous WAT | Healthy | ~1000 pmol/g | [20] | |
| Brown Adipose Tissue | Healthy | ~1000 pmol/g | [20] |
| | Liver | Healthy | ~150 pmol/g |[20] |
Table 2: In Vitro Efficacy and Potency of 9-PAHSA
| Assay | System | Parameter | Value / Effect | Reference(s) |
|---|---|---|---|---|
| GPCR Activation | Cells overexpressing GPR120 | IC₅₀ | 19 µM (potency debated) | [12] |
| Anti-Inflammatory | Human PBMCs / Murine Macrophages | Effective Concentration | 10 - 100 µM | [12] |
| Effect | Reduced LPS-induced chemokine secretion (e.g., CXCL10) | [12] | ||
| Glucose Uptake | Human / 3T3-L1 Adipocytes | Concentration | 20 µM | [12] |
| Effect | Did not increase glucose uptake in one study | [12] | ||
| Hepatoprotection | HepG2 Cells (Steatosis model) | Effective Concentration | 10 - 40 µM | [14] |
| Effect | Increased cell viability, reduced lipid accumulation | [14] | ||
| T-Cell Migration | Boyden-Chamber Assay | Concentration | 10 µM | [12] |
| | | Effect | Decreased CCL19-induced CD4+ T-cell migration by ~27% |[12] |
Key Experimental Protocols
This section details methodologies for the analysis and functional assessment of 9-PAHSA.
Quantification of 9-PAHSA in Biological Samples (LC-MS/MS)
This protocol is the gold standard for accurately measuring 9-PAHSA levels in complex biological matrices.
-
1. Lipid Extraction :
-
Tissues : Homogenize a known weight of tissue in a chloroform:methanol (B129727) solution.
-
Plasma/Serum : Add sample (e.g., 200 µL) to a mixture of PBS, methanol, and chloroform.[19][21]
-
Internal Standard : Add a known quantity of a stable isotope-labeled internal standard (e.g., d4-9-PAHSA or ¹³C₄-9-PAHSA) to the extraction solvent for accurate quantification.[19][21][22]
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.
-
-
2. Solid-Phase Extraction (SPE) :
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a non-polar solvent like hexane.
-
Apply the sample to a silica (B1680970) SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids like triacylglycerols.[23]
-
Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate (B1210297).[23]
-
-
3. LC-MS/MS Analysis :
-
Dry the eluted FAHFA fraction and reconstitute in the initial mobile phase.
-
Chromatography : Inject the sample onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use an isocratic or gradient mobile phase, typically composed of methanol and water with additives like ammonium (B1175870) acetate to improve ionization.[19][22]
-
Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[19]
-
Detection : Use Multiple Reaction Monitoring (MRM) for targeted quantification. The primary transition for 9-PAHSA is the precursor ion m/z 537.5 to the product ion m/z 255.2 (quantifier).[19][23]
-
In Vitro Assessment of Bioactivity
-
Macrophage Anti-Inflammatory Assay :
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1).
-
Pre-incubate cells with varying concentrations of 9-PAHSA (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
After incubation (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using ELISA or multiplex immunoassay kits.[12]
-
In Vivo Evaluation in Murine Models
-
Diet-Induced Obesity (DIO) Model and 9-PAHSA Administration :
-
Induce obesity and insulin resistance in mice (e.g., C57BL/6) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.
-
Administer 9-PAHSA or vehicle control to the DIO mice. Administration can be acute or chronic via oral gavage (e.g., 50 mg/kg/day) or subcutaneous osmotic minipumps (e.g., 0.4 mg/day).[5][7]
-
During the treatment period, monitor body weight, food intake, and fasting glucose levels.
-
Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) to evaluate systemic glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and gene/protein expression in metabolic tissues (liver, adipose, muscle).[7]
-
Conclusion and Future Directions
9-PAHSA is a bioactive lipid with robust anti-inflammatory and insulin-sensitizing functions, positioning it as a promising therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3][14] Its actions are mediated through multiple GPCRs, including GPR120, GPR40, and GPR43, leading to the modulation of key inflammatory and metabolic pathways.
Despite significant progress, several areas require further investigation:
-
Biosynthesis and Degradation : The complete enzymatic pathways responsible for the synthesis and degradation of 9-PAHSA in humans are not fully elucidated. Identifying these enzymes could provide novel targets for therapeutic intervention.
-
Stereoisomer-Specific Activity : 9-PAHSA exists as R and S stereoisomers. Further research is needed to comprehensively define the distinct biological activities of each enantiomer, as some studies suggest S-9-PAHSA has greater metabolic benefits.[6][24]
-
Clinical Translation : While preclinical data are promising, rigorous clinical trials in human populations are necessary to establish the safety, efficacy, and therapeutic dosage of 9-PAHSA for treating metabolic and inflammatory disorders.
-
Receptor Pharmacology : The debate over the potency of 9-PAHSA at its cognate receptors, particularly GPR120, warrants further detailed pharmacological characterization to fully understand its molecular mechanisms of action.[12]
References
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- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 8. niddk.nih.gov [niddk.nih.gov]
- 9. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 13. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
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